molecular formula C20H20ClN5O3S2 B8670205 6-(5-Chloro-1,8-naphthyridin-2-yl)-2,3,6,7-tetrahydro-7-oxo-5H-1,4-dithiino(2,3-c)pyrrol-5-yl 4-methylpiperazine-1-carboxylate CAS No. 53788-22-0

6-(5-Chloro-1,8-naphthyridin-2-yl)-2,3,6,7-tetrahydro-7-oxo-5H-1,4-dithiino(2,3-c)pyrrol-5-yl 4-methylpiperazine-1-carboxylate

Cat. No. B8670205
M. Wt: 478.0 g/mol
InChI Key: OIAAFSAXPFVVDQ-UHFFFAOYSA-N
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Patent
US03948917

Procedure details

6-(5-Chloro-1,8-naphthyridin-2-yl)-5-hydroxy-7-oxo-2,3,6,7-tetrahydro-1,4-dithiino[2,3-c]pyrrole (11.9 g.) is added, at 0° C., to a suspension of sodium hydride (1.2 g.) in anhydrous dimethylformamide (120 cc.). The reaction mixture is stirred for 1 hour at 5° C., and 1-chlorocarbonyl-4-methylpiperazine (16.6 g.) dissolved in anhydrous dimethylformamide (80 cc.) is then added. After stirring for 21/2 hours at 5° C., the crystals which have appeared are filtered off and washed twice with diethyl ether (60 cc.). The product thus isolated is dissolved in an ice-cold 2N aqueous solution of methanesulphonic acid (200 cc.). The aqueous acid solution is washed with diethyl ether (80 cc.), and rendered alkaline by adding an excess of 10N sodium hydroxide solution. The oil which separates out is extracted twice with methylene chloride (total 400 cc.). The organic solution is washed three times with distilled water (total 240 cc.), dried over anhydrous sodium sulphate, treated with decolourising charcoal (0.2 g.) and evaporated. The crystals obtained (10.1 g.), m.p. 238° C., are dissolved in a boiling mixture of acetonitrile (200 cc.) and methylene chloride (180 cc.). After distilling off the methylene chloride and then cooling the residue for 1 hour at 2° C., the crystals which have appeared are filtered off, washed twice with ice-cold acetonitrile (total 40 cc.) and dried under reduced pressure (20 mm. Hg). 6-(5-Chloro-1,8-naphthyridin-2-yl)-5-(4-methylpiperazin-1-yl)carbonyloxy-7-oxo-2,3,6,7-tetrahydro-1,4-dithiino[2,3-c]pyrrole (8.0 g.), melting at 240° C., is thus obtained.
Name
6-(5-Chloro-1,8-naphthyridin-2-yl)-5-hydroxy-7-oxo-2,3,6,7-tetrahydro-1,4-dithiino[2,3-c]pyrrole
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
180 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][N:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([N:12]1[CH:16]([OH:17])[C:15]3[S:18][CH2:19][CH2:20][S:21][C:14]=3[C:13]1=[O:22])=[N:7]2.[H-].[Na+].Cl[C:26]([N:28]1[CH2:33][CH2:32][N:31]([CH3:34])[CH2:30][CH2:29]1)=[O:27]>CN(C)C=O.CS(O)(=O)=O.C(#N)C.C(Cl)Cl>[Cl:1][C:2]1[CH:11]=[CH:10][N:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([N:12]1[CH:13]([O:22][C:26]([N:28]3[CH2:33][CH2:32][N:31]([CH3:34])[CH2:30][CH2:29]3)=[O:27])[C:14]3[S:21][CH2:20][CH2:19][S:18][C:15]=3[C:16]1=[O:17])=[N:7]2 |f:1.2|

Inputs

Step One
Name
6-(5-Chloro-1,8-naphthyridin-2-yl)-5-hydroxy-7-oxo-2,3,6,7-tetrahydro-1,4-dithiino[2,3-c]pyrrole
Quantity
11.9 g
Type
reactant
Smiles
ClC1=C2C=CC(=NC2=NC=C1)N1C(C2=C(C1O)SCCS2)=O
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
ClC(=O)N1CCN(CC1)C
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added
STIRRING
Type
STIRRING
Details
After stirring for 21/2 hours at 5° C.
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the crystals which have appeared are filtered off
WASH
Type
WASH
Details
washed twice with diethyl ether (60 cc.)
CUSTOM
Type
CUSTOM
Details
The product thus isolated
WASH
Type
WASH
Details
The aqueous acid solution is washed with diethyl ether (80 cc.)
ADDITION
Type
ADDITION
Details
by adding an excess of 10N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The oil which separates out is extracted twice with methylene chloride (total 400 cc.)
WASH
Type
WASH
Details
The organic solution is washed three times with distilled water (total 240 cc.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
ADDITION
Type
ADDITION
Details
treated with decolourising charcoal (0.2 g.)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crystals obtained (10.1 g.), m.p. 238° C.
DISTILLATION
Type
DISTILLATION
Details
After distilling off the methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
cooling the residue for 1 hour at 2° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the crystals which have appeared are filtered off
WASH
Type
WASH
Details
washed twice with ice-cold acetonitrile (total 40 cc.)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (20 mm. Hg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2C=CC(=NC2=NC=C1)N1C(C2=C(C1OC(=O)N1CCN(CC1)C)SCCS2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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